3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one
Overview
Description
3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a mercapto group at the 2-position and an ethylphenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiol reagent, such as thiourea or potassium thiocyanate, to introduce the mercapto group at the 2-position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.
Substitution: The ethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives of the ethylphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylphenyl)-2-mercaptoquinazolin-4(3H)-one
- 3-(2-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one
- 3-(2-bromophenyl)-2-mercaptoquinazolin-4(3H)-one
Uniqueness
3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological effects.
Properties
IUPAC Name |
3-(2-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYKMHALLRULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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